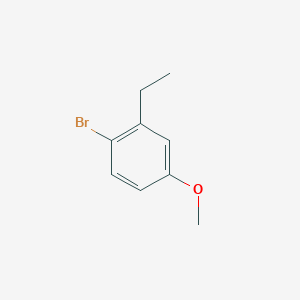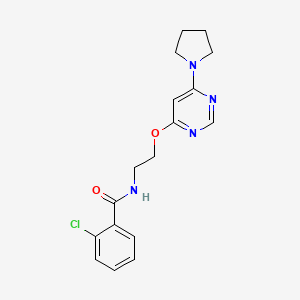
2-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the exact synthesis process for “2-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide” is not found, there are related studies on the synthesis of similar compounds. For instance, a method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial Agents : Compounds synthesized from related chemical structures have demonstrated antimicrobial properties. For instance, novel pyrimidinone and oxazinone derivatives fused with thiophene rings have shown significant antibacterial and antifungal activities (A. Hossan et al., 2012).
Anticancer Agents : Pyrazolopyrimidines derivatives, which are closely related, have been evaluated as anticancer and anti-5-lipoxygenase agents, suggesting their potential in cancer treatment and inflammation management (A. Rahmouni et al., 2016).
Antimicrobial and Antifungal Activity : Similar chemical structures have been synthesized and tested for their antimicrobial and antifungal efficacy. Certain derivatives have shown promising results against bacteria like Staphylococcus aureus and fungi like Candida albicans (M. I. Attia et al., 2013).
Polymerization Initiators : Certain α-Iminocarboxamide complexes, which are related in their chemical structure, have been used as initiators for polymerization processes, indicating their potential application in material sciences (René S. Rojas et al., 2007).
Anti-inflammatory Agents : Derivatives synthesized from similar chemical structures have been shown to possess anti-inflammatory properties. This suggests their potential therapeutic use in managing inflammation-related conditions (A. Amr et al., 2007).
properties
IUPAC Name |
2-chloro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-14-6-2-1-5-13(14)17(23)19-7-10-24-16-11-15(20-12-21-16)22-8-3-4-9-22/h1-2,5-6,11-12H,3-4,7-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZDZVVGXPUHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

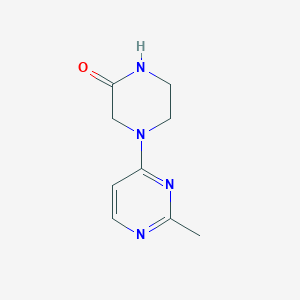

![1-({1-[2-(2,4-Difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2595619.png)
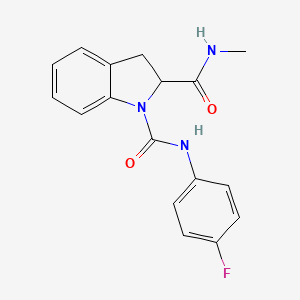
![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2595622.png)
![N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2595624.png)
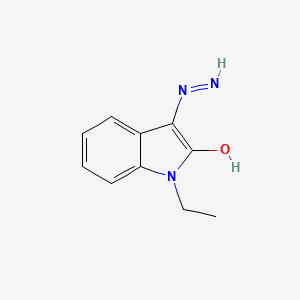
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2595628.png)

![Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B2595633.png)
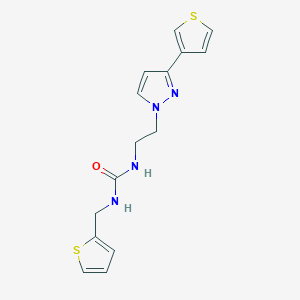
![N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2595636.png)

